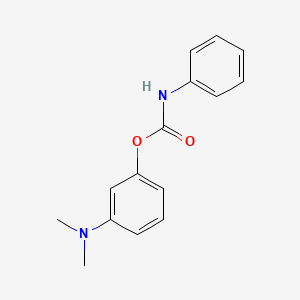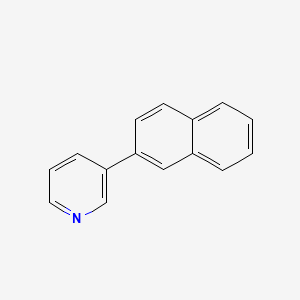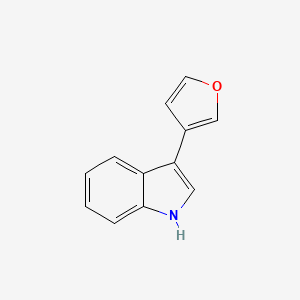
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde is a heterocyclic compound that features a morpholine ring fused to a pyran ring, with an aldehyde group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde typically involves multicomponent reactions (MCRs). One common method is the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. This reaction can be carried out under solvent-free conditions at room temperature, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as mechanochemical synthesis, which involves grinding the reactants together, can also be employed to achieve high efficiency and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mecanismo De Acción
The mechanism of action of 3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA-dependent protein kinase (DNA-PK) in HeLa cell nuclear extracts, affecting DNA repair pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-6-styryl-4H-pyran-2-carbonitriles: These compounds share the pyran ring structure and exhibit similar reactivity and applications.
2-amino-4H-benzo[b]pyrans: These compounds also contain a pyran ring and are used in similar synthetic and biological applications.
Uniqueness
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyran derivatives and contributes to its potential as a versatile compound in various research fields.
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
3-(6-morpholin-4-yl-4-oxopyran-2-yl)benzaldehyde |
InChI |
InChI=1S/C16H15NO4/c18-11-12-2-1-3-13(8-12)15-9-14(19)10-16(21-15)17-4-6-20-7-5-17/h1-3,8-11H,4-7H2 |
Clave InChI |
JXTKUJIDCHLXDV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=O)C=C(O2)C3=CC=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



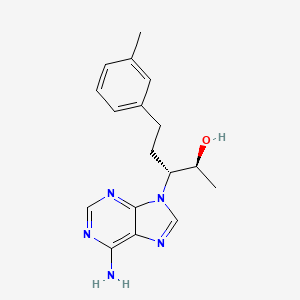
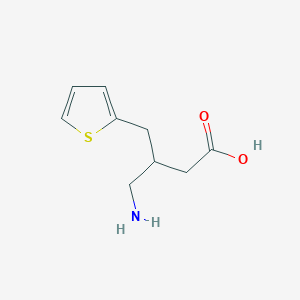
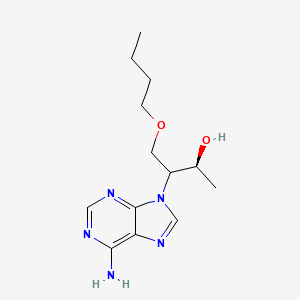



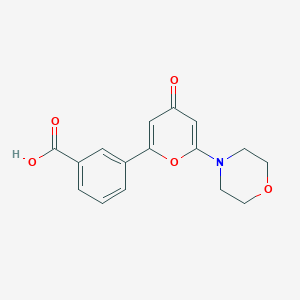
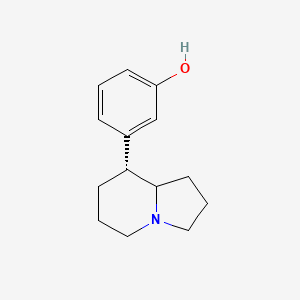
![3-(Benzo[b]thiophen-5-yl)-3-benzylpyrrolidine](/img/structure/B10842572.png)

